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Introduction
Nontargeted lipidomics aims to comprehensively identify and quantify all lipids within a

biological system to elucidate their roles in health and disease. This approach is invaluable in

biomarker discovery, understanding disease mechanisms, and evaluating drug efficacy and

toxicity. A significant challenge in nontargeted lipidomics is achieving accurate and reproducible

quantification due to variations in sample preparation and instrument response. The use of a

panel of deuterated internal standards is a robust strategy to correct for these variations,

enabling reliable relative quantification across different lipid classes.

This document provides a detailed workflow, experimental protocols, and data presentation

guidelines for conducting nontargeted lipidomics analysis using a commercially available panel

of deuterated lipid standards, such as the SPLASH™ LIPIDOMIX® Mass Spec Internal

Standard.

Experimental Workflow
The overall workflow for nontargeted lipidomics using a panel of deuterated standards

encompasses sample preparation, instrumental analysis, and data processing. Each step is

critical for obtaining high-quality, reproducible results.
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Caption: A generalized workflow for nontargeted lipidomics analysis.

Experimental Protocols
Materials and Reagents

Deuterated Internal Standard Mix: SPLASH™ LIPIDOMIX® Mass Spec Standard (Avanti

Polar Lipids) or equivalent.

Solvents (LC-MS Grade): Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile,

Isopropanol, Water.

Additives: Formic acid, Ammonium formate.

Sample Tubes: 1.5 mL polypropylene microcentrifuge tubes, amber glass autosampler vials

with inserts.

Equipment: Centrifuge, Nitrogen evaporator or vacuum concentrator, Vortex mixer,

Sonicator, Ultra-high performance liquid chromatography (UPLC) system, High-resolution

mass spectrometer (e.g., Thermo Scientific Q-Exactive HF).

Sample Preparation (Human Plasma)
This protocol is adapted for a 10 µL human plasma sample. Volumes should be scaled

accordingly for other sample types.

Thaw Samples: Thaw frozen plasma samples on ice.
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Aqueous Dilution: In a clean 1.5 mL microcentrifuge tube, add 90 µL of cold water to 10 µL of

plasma. Vortex briefly and incubate on ice for 10 minutes.[1][2]

Spike Internal Standards: Add 10 µL of the deuterated internal standard mixture to the diluted

plasma. Vortex thoroughly.

Lipid Extraction:

Add 300 µL of cold methanol. Vortex.

Add 1000 µL of cold MTBE. Vortex for 10 minutes at 4°C.

Add 250 µL of water to induce phase separation. Vortex for 1 minute.

Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will

be visible.

Collect Organic Phase: Carefully collect the upper organic phase (containing lipids) and

transfer to a new 1.5 mL tube.

Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a

vacuum concentrator.

Reconstitution: Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol

(90:10, v/v). Vortex and sonicate for 5 minutes to ensure complete dissolution.

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble

debris.

Transfer to Vial: Transfer the supernatant to an amber glass autosampler vial with an insert

for LC-MS analysis.

UPLC-MS/MS Analysis
UPLC Conditions

Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (Waters) or equivalent.
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Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium formate + 0.1% Formic Acid.

[3]

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate + 0.1% Formic

Acid.[3]

Flow Rate: 0.4 mL/min.

Column Temperature: 55°C.

Injection Volume: 2 µL.

Gradient:

Time (min) %B

0.0 15

2.0 30

2.5 48

11.0 82

11.5 99

12.0 99

12.1 15

| 15.0 | 15 |

Mass Spectrometer Conditions (Q-Exactive HF)

Ionization Mode: ESI Positive and Negative (separate runs).

Spray Voltage: 3.5 kV (positive), -2.8 kV (negative).

Capillary Temperature: 320°C.

Sheath Gas Flow Rate: 40 (arbitrary units).
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Aux Gas Flow Rate: 10 (arbitrary units).

Full MS Scan:

Resolution: 120,000.

AGC Target: 3e6.

Max IT: 100 ms.

Scan Range: m/z 150-2000.

dd-MS2 (Top 10):

Resolution: 30,000.

AGC Target: 1e5.

Max IT: 50 ms.

Isolation Window: 1.2 m/z.

Stepped NCE: 20, 30, 40.

Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables

provide an example of how to present the composition of the deuterated standard mix and the

resulting quantitative data from a hypothetical analysis of two sample groups.

Table 1: Composition of a Representative Deuterated Lipid Internal Standard Panel.
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Lipid Class
Deuterated Standard
Example

Concentration (µg/mL)

Cholesterol Ester CE(d7-18:1) 50.0

Diacylglycerol DG(d5-16:0/18:1) 25.0

Triacylglycerol TG(d5-16:0/18:1/16:0) 100.0

Phosphatidylcholine PC(d5-16:0/18:1) 75.0

Phosphatidylethanolamine PE(d5-16:0/18:1) 15.0

Phosphatidylserine PS(d5-16:0/18:1) 5.0

Phosphatidylinositol PI(d5-16:0/18:1) 5.0

Lysophosphatidylcholine LPC(d5-18:1) 10.0

Sphingomyelin SM(d18:1/d9-18:0) 20.0

| Ceramide | Cer(d18:1/d7-16:0) | 10.0 |

Table 2: Representative Quantitative Data of Selected Lipids (Relative Abundance Normalized

to Internal Standards).
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Lipid ID Lipid Class
Control
Group
(Mean ± SD)

Treatment
Group
(Mean ± SD)

Fold
Change

p-value

PC(34:1)
Phosphatid
ylcholine

1.00 ± 0.12 1.52 ± 0.18 1.52 <0.01

TG(52:2)
Triacylglycero

l
1.00 ± 0.21 0.65 ± 0.15 0.65 <0.05

Cer(d18:1/24:

1)
Ceramide 1.00 ± 0.09 2.10 ± 0.25 2.10 <0.001

PE(38:4)
Phosphatidyl

ethanolamine
1.00 ± 0.15 0.95 ± 0.13 0.95 >0.05

SM(d18:1/22:

0)

Sphingomyeli

n
1.00 ± 0.11 1.35 ± 0.16 1.35 <0.05

| DG(36:2) | Diacylglycerol | 1.00 ± 0.18 | 1.88 ± 0.22 | 1.88 | <0.01 |

Signaling Pathway Visualization
Lipidomics data often reveals changes in bioactive lipids that are key components of signaling

pathways. Visualizing these pathways can aid in data interpretation. The following is an

example of the sphingolipid signaling pathway, which is frequently implicated in various

diseases.
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Caption: The central role of ceramide in the sphingolipid signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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